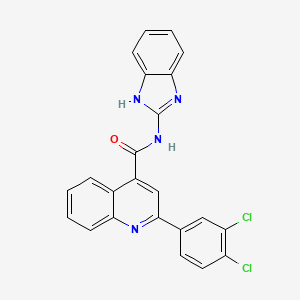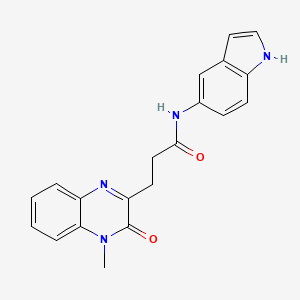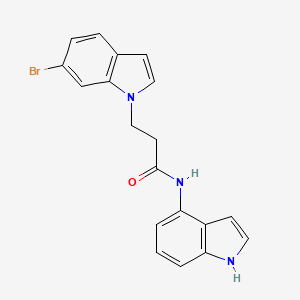![molecular formula C24H25N3O2 B10979745 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)
3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide: 3-(3-acetylindol-1-yl)-N-(1-isopropylindol-4-yl)propanamide , is a chemical compound with the following properties:
Empirical Formula: CHNO
Molecular Weight: 231.25 g/mol
SMILES: O=C(O)CCN1C=C(C©=O)C2=CC=CC=C21
准备方法
Synthetic Routes: The synthetic route to prepare this compound involves acylation of indole derivatives. One common method is the reaction between 3-acetylindole and 1-isopropyl-4-indolecarboxylic acid. The acylation step introduces the amide functionality.
Reaction Conditions:Reagents: 3-acetylindole, 1-isopropyl-4-indolecarboxylic acid
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature or reflux
Isolation: Crystallization or column chromatography
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may not be publicly available.
化学反应分析
Reactions:
Acylation: The key step in the synthesis involves acylating the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl group.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is possible.
Acylating Agent: Acetic anhydride or acetyl chloride
Reduction Agent: Sodium borohydride (NaBH)
Major Products: The major product is the desired amide, 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide.
科学研究应用
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, potentially as an anticancer agent or modulator of cellular pathways.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor for drug development or other industrial processes.
作用机制
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, influencing cellular processes.
相似化合物的比较
属性
分子式 |
C24H25N3O2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
3-(3-acetylindol-1-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C24H25N3O2/c1-16(2)27-14-11-19-21(8-6-10-23(19)27)25-24(29)12-13-26-15-20(17(3)28)18-7-4-5-9-22(18)26/h4-11,14-16H,12-13H2,1-3H3,(H,25,29) |
InChI 键 |
HKMMXDMHOFJHJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3C=C(C4=CC=CC=C43)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide](/img/structure/B10979663.png)
![1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10979674.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10979675.png)




![N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B10979712.png)




![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)
